(4-Butoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
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Overview
Description
(4-Butoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a chemical compound that belongs to the thiazepane family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. The starting materials often include 4-butoxyphenyl and 7-phenyl-1,4-thiazepane, which undergo a series of reactions to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-Butoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Butoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Butoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (4-Butoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- (4-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- (4-Ethoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its butoxy group, for example, may enhance its lipophilicity and membrane permeability compared to similar compounds.
Properties
IUPAC Name |
(4-butoxyphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c1-2-3-16-25-20-11-9-19(10-12-20)22(24)23-14-13-21(26-17-15-23)18-7-5-4-6-8-18/h4-12,21H,2-3,13-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNVSBCQNHMGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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